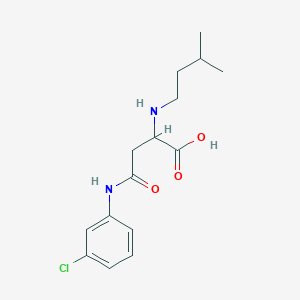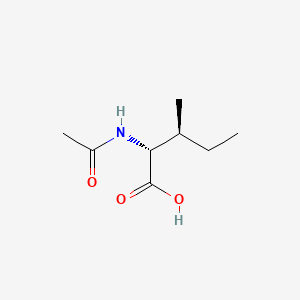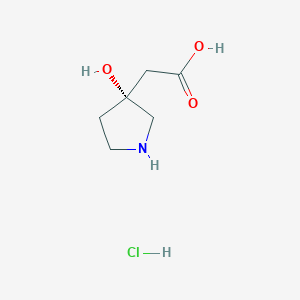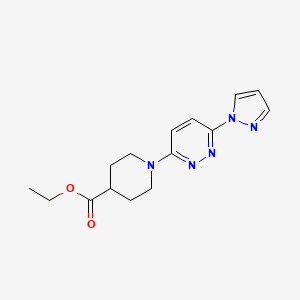![molecular formula C14H14F3NS B2362559 4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 680215-91-2](/img/structure/B2362559.png)
4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that likely contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are often used in medicinal chemistry and organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including hydroamination .Molecular Structure Analysis
The molecular structure of similar compounds often involves complex 3D conformations . X-ray crystallographic analysis is a common method used to determine these structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as storage temperature and solubility in water have been reported .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole and its derivatives have been synthesized for various purposes, including the creation of compounds with potential antitumor properties. For instance, the synthesis of sterically hindered thiazolidin-4-ones containing tert-butylphenyl groups demonstrates the compound's utility in creating complex molecular structures (Silin, Kelarev, & Abu-Ammar, 2000); (Silin, Kelarev, & Abu-Ammar, 2012). Additionally, the compound's crystal structure has been determined to facilitate the understanding of its potential in pharmaceutical applications (Ye et al., 2015).
Photophysical Properties
The compound and its derivatives have been studied for their photophysical properties. For example, the investigation of excited-state intramolecular proton transfer (ESIPT) compounds showcases the potential of these molecules in applications like organic light-emitting diodes (OLEDs) and other luminescent materials (Zhang et al., 2016); (Qian et al., 2007).
Biological Activities
Various derivatives of this compound have been synthesized to explore their biological activities. Studies have shown that these compounds can exhibit antimicrobial and antitumor properties, highlighting their potential in medicinal chemistry (Kumara et al., 2015); (Hu et al., 2010).
Chemical Reactions and Mechanisms
The compound's role in various chemical reactions and mechanisms has been a subject of study. This includes exploring its reactivity in different chemical environments and understanding the formation of complex structures, which is crucial for the development of new synthetic methodologies (Martin et al., 2008); (Rang et al., 1995).
Applications in Organic Electronics
The compound has been utilized in the development of organic electronic materials, particularly in OLEDs and luminescent devices. Its structural properties contribute to the performance and efficiency of these devices (Su & Zheng, 2019); (Rybakiewicz et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NS/c1-13(2,3)11-8-19-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQJLVWMPYTGLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)


![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/no-structure.png)
![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)

![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)

![3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2362488.png)
![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)


![3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2362497.png)
